
N-(1,3-dioxo-4-isoindolyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide
Overview
Description
N-(1,3-dioxo-4-isoindolyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide is a member of phthalimides.
Biological Activity
N-(1,3-dioxo-4-isoindolyl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13N3O4
- Molecular Weight : 299.28 g/mol
- IUPAC Name : this compound
1. Anti-inflammatory Effects
Recent studies have indicated that derivatives of isoindole compounds exhibit significant anti-inflammatory properties. For instance, N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide has been shown to interact with key inflammatory pathways involving Cyclooxygenase-2 (COX-2) and Nuclear Factor Kappa B (NF-kB), which are critical in mediating inflammation .
2. Antioxidant Activity
The compound has demonstrated antioxidant capabilities by modulating oxidative stress markers and enhancing the body's defense against reactive oxygen species (ROS). This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .
3. Neuroprotective Properties
Studies suggest that the compound may offer neuroprotective benefits by inhibiting Monoamine Oxidase B (MAO-B), an enzyme associated with neurodegeneration. By reducing MAO-B activity, the compound could potentially mitigate the effects of neurodegenerative disorders such as Parkinson's disease .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound inhibits COX-2 and MAO-B, thereby reducing inflammatory and neurotoxic responses.
- Modulation of Signaling Pathways : It affects NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a related isoindole derivative in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory cytokine levels post-treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Neuroprotection in Parkinson’s Disease Models
In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that treatment with this compound resulted in decreased cell death and improved cell viability. This supports its potential role in neuroprotection against Parkinson's disease .
Research Findings Summary Table
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-9(6-17-10(19)4-5-11(17)20)15-8-3-1-2-7-12(8)14(22)16-13(7)21/h1-3H,4-6H2,(H,15,18)(H,16,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBGDABTHZCPDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779699 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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